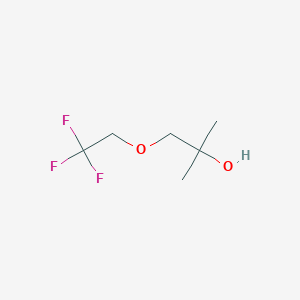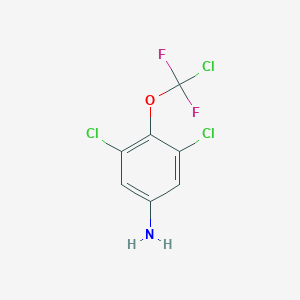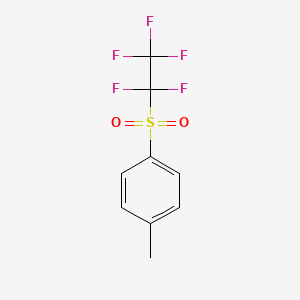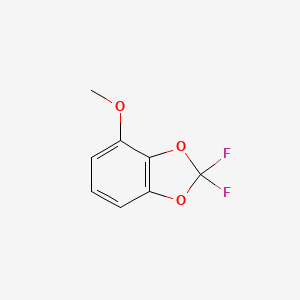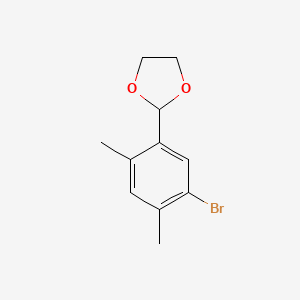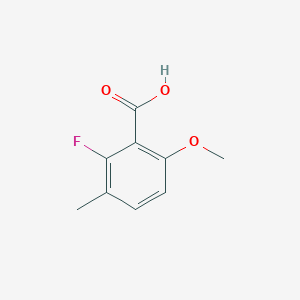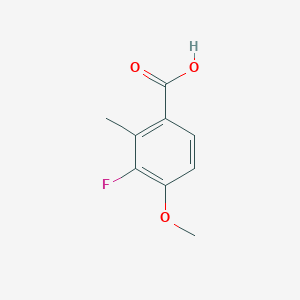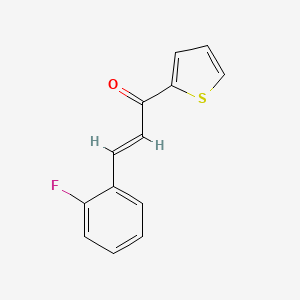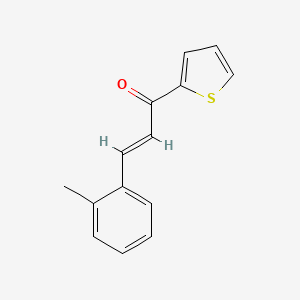
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as 2MTPT, is a synthetic compound which has been studied for its potential use in various scientific research applications. It is a member of the thiophene family, and has been found to possess a variety of biochemical and physiological effects. The purpose of
Applications De Recherche Scientifique
2MTPT has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial effects, and has been studied for its potential use as an antibiotic. It has also been studied for its potential use as an anti-inflammatory agent, and has been found to possess anti-inflammatory properties in animal models. Additionally, 2MTPT has been studied for its potential use in cancer research, as it has been found to possess anti-tumor properties in various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 2MTPT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it is believed to act by inhibiting the activity of certain transcription factors, such as nuclear factor kappa B, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
2MTPT has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, and has been found to reduce the production of pro-inflammatory mediators in animal models. Additionally, it has been found to possess anti-tumor properties in various cancer cell lines, and has been found to induce apoptosis in these cells. Furthermore, it has been found to possess antimicrobial effects, and has been found to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
2MTPT has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying these effects. However, there are some limitations to its use in lab experiments. For example, it has not been studied extensively, so its full range of effects is not yet known. Additionally, it has not been approved for use in humans, so its use in lab experiments is limited to animal models.
Orientations Futures
The potential future directions for 2MTPT research are numerous. One potential direction is to further study its antimicrobial effects, as it has been found to possess antimicrobial properties. Additionally, further research could be conducted to study its anti-tumor effects, as it has been found to possess anti-tumor properties in various cancer cell lines. Furthermore, further research could be conducted to study its potential use as an anti-inflammatory agent, as it has been found to possess anti-inflammatory properties in animal models. Additionally, further research could be conducted to study its potential use in other medical applications, such as the treatment of neurological disorders. Finally, further research could be conducted to study its potential toxicological effects, as its effects on humans have not yet been studied.
Méthodes De Synthèse
2MTPT can be synthesized through a two-step process, beginning with the reaction of 2-methylphenylboronic acid with thiophene-2-carbaldehyde, followed by the addition of a base such as potassium carbonate. This process yields the desired product, 2MTPT, as the primary product. The reaction is typically conducted in an aqueous solution at a temperature of approximately 100°C.
Propriétés
IUPAC Name |
(E)-3-(2-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKMEXGFMGUNFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)

